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Compound of Interest

Compound Name: S,S-Dimethyl sulfoximine

Cat. No.: B075141

Introduction

S,S-Dimethyl sulfoximine is a versatile chemical intermediate, but its most prominent role in
methylene-transfer reactions is realized through its corresponding ylide, dimethylsulfoxonium
methylide (CH2S(O)(CHs)2), often referred to as the Corey-Chaykovsky reagent.[1][2] This
stabilized sulfur ylide is a cornerstone of modern organic synthesis, enabling the efficient
formation of three-membered rings under mild conditions.[3] It is typically generated in situ by
the deprotonation of a precursor, trimethylsulfoxonium iodide, with a strong base such as
sodium hydride or potassium tert-butoxide.[2][3]

Key Applications

The reactions mediated by dimethylsulfoxonium methylide are critical in academic and
industrial research, particularly in the synthesis of pharmaceuticals and natural products.[3] The
sulfoximine-derived ylide offers distinct reactivity compared to other ylides, such as phosphorus
ylides used in the Wittig reaction, which yield olefins instead of epoxides.[2]

o Epoxidation: The primary application is the conversion of aldehydes and ketones to their
corresponding epoxides.[2][3] This reaction is highly general and serves as a reliable
alternative to traditional oxidation-based epoxidation methods.

o Cyclopropanation: When reacted with a,3-unsaturated carbonyl compounds (enones),
dimethylsulfoxonium methylide selectively performs a 1,4-conjugate addition followed by ring
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closure to yield cyclopropanes.[2] This is in contrast to the less stabilized dimethylsulfonium
methylide, which typically yields epoxides with enones.

o Aziridination: The ylide can also react with imines to form aziridines, which are valuable
nitrogen-containing heterocyclic building blocks.[1][2]

o Stereospecific Ring Expansion: A notable application is the nucleophilic ring expansion of
existing heterocycles. For instance, enantiomerically pure epoxides can be converted to
optically active four-membered (oxetanes) and five-membered (oxolanes) cyclic ethers with
complete retention of stereochemistry.[4][5]

o Asymmetric Synthesis: The development of chiral sulfoximine-based reagents allows for
enantioselective methylene-transfer reactions, providing access to chiral epoxides and other
valuable building blocks for drug development.[3][6][7][8]

Reaction Mechanisms and Workflows

The regioselectivity of the Corey-Chaykovsky reaction is a key feature. The reaction with
simple carbonyls proceeds via nucleophilic attack to form a betaine intermediate, which then
undergoes intramolecular cyclization.[3] For enones, the stabilized nature of
dimethylsulfoxonium methylide favors an irreversible 1,4-addition, leading to cyclopropanation.
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Caption: Reaction pathways for S,S-Dimethyl Sulfoximine mediated reactions.
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Caption: General experimental workflow for Corey-Chaykovsky reactions.
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Quantitative Data Summary

The efficiency of methylene-transfer reactions mediated by dimethylsulfoxonium methylide is
substrate and condition-dependent. The following tables summarize representative quantitative

data from the literature.

Table 1: Epoxidation and Cyclopropanation Reactions
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Table 2: Stereospecific Ring Expansion of Epoxides
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| Oxolane — Oxane | 2-Substituted Oxolane | >125 | ~40 | Six-membered Oxane | High barrier
hampers this expansion |[5] |

Experimental Protocols
Protocol 1: General Epoxidation of a Ketone

This protocol describes a standard procedure for the epoxidation of a ketone using
dimethylsulfoxonium methylide generated in situ from trimethylsulfoxonium iodide and sodium
hydride.[2][3]

Materials:

Trimethylsulfoxonium iodide

e Sodium hydride (60% dispersion in mineral oil)

e Anhydrous Dimethyl Sulfoxide (DMSO)

+ Ketone substrate (e.g., Cyclohexanone)

o Diethyl ether

» Saturated aqueous sodium chloride (brine)

e Anhydrous magnesium sulfate

¢ Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

 Ylide Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen
atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with hexane to remove
mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen.

e Add anhydrous DMSO to the flask to create a slurry.
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e Add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise to the stirred slurry at room
temperature. Hydrogen gas will evolve. Stir the resulting mixture for 30-45 minutes until gas
evolution ceases and a clear to milky-white solution of the ylide is formed.

o Reaction: Cool the ylide solution in an ice-water bath. Dissolve the ketone substrate (1.0
equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide
solution over 15 minutes.

 After the addition is complete, remove the ice bath and allow the reaction to stir at room
temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The
reaction is typically complete within 1-4 hours.

e Workup: Carefully pour the reaction mixture into a flask containing ice-cold water.
o Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
o Combine the organic extracts and wash them sequentially with water and then brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel or by
distillation to obtain the pure epoxide.

Protocol 2: "Instant Methylide" Epoxidation

This modified protocol offers a more convenient and rapid method where a pre-mixed, stable
solid of the sulfoxonium salt and base is used, generating the ylide only in the presence of the
substrate.[9]

Materials:

e "Instant Ylide" Mixture: A well-ground, anhydrous mixture of trimethylsulfoxonium iodide (1.5
equivalents) and potassium tert-butoxide (1.5 equivalents). This mixture can be prepared in a
glovebox and stored indefinitely under anhydrous conditions.

o Ketone/Aldehyde substrate
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Anhydrous Dimethyl Sulfoxide (DMSO)

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the
“Instant Ylide" solid mixture.

Add a solution of the carbonyl substrate (1.0 equivalent) in anhydrous DMSO to the solid
mixture with stirring.

Reaction: Heat the reaction mixture to 50-60 °C. The reaction is often very rapid. For many
non-conjugated ketones and aldehydes, the reaction is complete in approximately 20
minutes.[9] Monitor progress by TLC.

Workup and Purification: Cool the reaction mixture to room temperature. Follow steps 6-10
from Protocol 1 for the workup and purification of the final epoxide product.[9] This method
avoids the need to pre-form the ylide and handle sodium hydride directly at the time of the
reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylene-transfer-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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